N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound that features a combination of bithiophene, chlorophenyl, and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bithiophene moiety, followed by the introduction of the ethyl linker and the chlorophenyl group. The final step involves the sulfonamide formation through a reaction with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with biological membranes or proteins, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorobenzyl)methanesulfonamide
- N-[2-(4-pyridyl)ethyl]methanesulfonamide
- N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics or photovoltaic materials.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S3/c18-16-4-2-1-3-14(16)12-24(20,21)19-9-7-15-5-6-17(23-15)13-8-10-22-11-13/h1-6,8,10-11,19H,7,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULHGANJLHYJPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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